molecular formula C10H17NO2S B2694362 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one CAS No. 1351645-36-7

1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one

Cat. No.: B2694362
CAS No.: 1351645-36-7
M. Wt: 215.31
InChI Key: XKHMUQZNMLHLCG-UHFFFAOYSA-N
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Description

1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one (CAS RN: 1797791-83-3) is a spirocyclic compound of interest in advanced pharmaceutical research and development. This chemical features a unique 1-oxa-4-thia-8-azaspiro[4.5]decane backbone, a privileged structure found in compounds with significant biological activity. Spirocyclic scaffolds analogous to this one, such as 1-oxa-8-azaspiro[4.5]decane, are actively investigated as potent and selective sigma-1 receptor ligands for central nervous system imaging and as candidates for positron emission tomography (PET) radioligands . Furthermore, related 1-oxa-8-azaspiro[4.5]decane structures have demonstrated potent activity as M1 muscarinic agonists, showing promise for the symptomatic treatment of cognitive disorders , and have been explored in patent literature as fatty acid amide hydrolase (FAAH) inhibitors for treating pain, anxiety, and urinary incontinence . The propan-1-one group at the 8-position makes this molecule a valuable building block for further chemical exploration and structure-activity relationship (SAR) studies. Researchers utilize this and related spirocyclic compounds as key intermediates in the synthesis of novel bioactive molecules targeting various therapeutic areas . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S/c1-2-9(12)11-5-3-10(4-6-11)13-7-8-14-10/h2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHMUQZNMLHLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2(CC1)OCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Oxa-4-thia-8-azaspiro[45]decan-8-yl)propan-1-one typically involves multi-step organic reactionsFor instance, the synthesis might begin with a cyclization reaction involving a suitable precursor, such as a diol or an amino alcohol, in the presence of a sulfur source and an oxidizing agent . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one .

Chemical Reactions Analysis

Types of Reactions

1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or thiols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, which can result in therapeutic effects such as anti-cancer activity .

Comparison with Similar Compounds

Key Observations:

Heteroatom Influence: The oxa-thia-aza combination in the target compound may enhance metabolic stability compared to analogs with only S/N (e.g., AF710B) or O/N (e.g., 1,4-dioxa-8-azaspiro derivatives) .

Substituent Impact :

  • Propan-1-one in the target compound offers a reactive site for further derivatization, unlike the indol-3-yl group in AF710B, which confers receptor-binding specificity .
  • Fluorophenyl and benzothiazolyl groups (in and ) enhance anticancer activity through π-π stacking and enzyme inhibition .

Pharmacological and Physicochemical Properties

Table 2: Physicochemical and Pharmacokinetic Comparison

Compound Name logP (Predicted) Solubility (mg/mL) Therapeutic Area Notes
This compound 1.8 0.15 Broad-spectrum research High sp³ character improves 3D complexity
AF710B 3.2 0.02 Neurodegenerative diseases >99.5% enantiomeric purity
4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one 2.5 0.10 Oncology IR peak at 1677 cm⁻¹ (C=O)
8-Isopropyl-1-oxaspiro[4.5]decan-2-one 2.0 0.20 Fragrance chemistry Neroli ketone analog

Key Observations:

  • The target compound’s logP of 1.8 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility better than AF710B (logP 3.2) .
  • Fluorinated derivatives (e.g., AS99137 in ) exhibit enhanced metabolic stability due to fluorine’s electronegativity, a feature absent in the target compound .

Biological Activity

1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one is a compound that has garnered attention due to its unique structural characteristics, which include a spirocyclic system comprising oxygen, sulfur, and nitrogen atoms. This combination is believed to contribute to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C10H17N1O2S1C_{10}H_{17}N_{1}O_{2}S_{1}. The presence of heteroatoms within the spiro structure enhances its reactivity and potential interactions with biological targets.

Table 1: Structural Features of this compound

FeatureDescription
Spirocyclic StructureContains both oxygen and sulfur
HeteroatomsOxygen (O), Sulfur (S), Nitrogen (N)
Molecular FormulaC10H17N1O2S1C_{10}H_{17}N_{1}O_{2}S_{1}

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, starting from precursors such as diols or amino alcohols. Key steps include cyclization reactions facilitated by sulfur sources and oxidizing agents.

Antitumor Activity

Research has indicated that derivatives of this compound exhibit significant antitumor properties. A study evaluated various derivatives against cancer cell lines, revealing that certain compounds demonstrated potent activity with low IC50 values.

Case Study: Antitumor Efficacy
In a study assessing the anticancer effects of related compounds, several derivatives were tested against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines. Notably, compounds with IC50 values below 0.20 µM were identified as particularly effective:

Compound IDCell LineIC50 (µM)
11hA5490.18
11dMDA-MB-2310.08
11hHeLa0.15

These findings suggest that modifications to the spirocyclic framework can enhance biological activity.

The mechanism by which this compound exerts its effects appears to involve interactions with specific enzymes or receptors, leading to alterations in their activity. This modulation can trigger various biochemical pathways, potentially resulting in therapeutic outcomes such as apoptosis in cancer cells.

Comparative Analysis

When compared with similar compounds, such as other spirocyclic derivatives, this compound exhibits distinct properties due to its unique combination of heteroatoms.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesNotable Activities
1-Oxa-8-azaspiro[4.5]decaneLacks sulfur; different reactivityLimited biological activity
2-(Phenoxy)ethylamineLinear structure without spirocyclicMinimal interaction with targets

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